2,2-Dimethyl-4-morpholinobutan-1-amine
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Overview
Description
2,2-Dimethyl-4-morpholinobutan-1-amine is an organic compound that belongs to the class of amines It features a morpholine ring, which is a six-membered ring containing one nitrogen and one oxygen atom, attached to a butan-1-amine backbone with two methyl groups at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-morpholinobutan-1-amine can be achieved through several methods. One common approach involves the reaction of 2,2-dimethyl-1,3-propanediol with morpholine in the presence of a dehydrating agent to form the morpholine ring. This intermediate is then reacted with an appropriate amine source under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-morpholinobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
2,2-Dimethyl-4-morpholinobutan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-morpholinobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-4-piperidinobutan-1-amine: Similar structure but with a piperidine ring instead of a morpholine ring.
2,2-Dimethyl-4-thiomorpholinobutan-1-amine: Contains a thiomorpholine ring with a sulfur atom replacing the oxygen in the morpholine ring.
Uniqueness
2,2-Dimethyl-4-morpholinobutan-1-amine is unique due to its specific combination of a morpholine ring and a butan-1-amine backbone with two methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H22N2O |
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Molecular Weight |
186.29 g/mol |
IUPAC Name |
2,2-dimethyl-4-morpholin-4-ylbutan-1-amine |
InChI |
InChI=1S/C10H22N2O/c1-10(2,9-11)3-4-12-5-7-13-8-6-12/h3-9,11H2,1-2H3 |
InChI Key |
BGDPHRUQAOYUHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN1CCOCC1)CN |
Origin of Product |
United States |
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